4-cyclopropyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
CAS No.: 2640948-36-1
Cat. No.: VC11852986
Molecular Formula: C18H25N5S2
Molecular Weight: 375.6 g/mol
* For research use only. Not for human or veterinary use.
![4-cyclopropyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine - 2640948-36-1](/images/structure/VC11852986.png)
Specification
CAS No. | 2640948-36-1 |
---|---|
Molecular Formula | C18H25N5S2 |
Molecular Weight | 375.6 g/mol |
IUPAC Name | 5-[[4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole |
Standard InChI | InChI=1S/C18H25N5S2/c1-12-16(25-13(2)19-12)11-22-6-8-23(9-7-22)17-10-15(14-4-5-14)20-18(21-17)24-3/h10,14H,4-9,11H2,1-3H3 |
Standard InChI Key | WIGZAACRNPAHHO-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NC(=NC(=C3)C4CC4)SC |
Canonical SMILES | CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NC(=NC(=C3)C4CC4)SC |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound’s molecular formula is C₁₉H₂₅N₅S₂, with a molecular weight of 399.57 g/mol. Key structural elements include:
-
A pyrimidine core substituted at positions 2, 4, and 6.
-
A cyclopropyl group at position 4.
-
A methylsulfanyl group at position 2.
-
A piperazine moiety at position 6, further functionalized with a 2,4-dimethylthiazole group .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₅N₅S₂ |
Molecular Weight | 399.57 g/mol |
Hydrogen Bond Donors | 1 (piperazine NH) |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 76.2 Ų |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions:
-
Pyrimidine Core Formation: A cyclopropane-containing pyrimidine intermediate is prepared via cyclocondensation of thiourea derivatives with β-diketones .
-
Piperazine Introduction: The 6-position of pyrimidine undergoes nucleophilic substitution with piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
-
Thiazole Functionalization: The piperazine nitrogen is alkylated with 5-(chloromethyl)-2,4-dimethylthiazole using coupling agents like T3P or CDI .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Thiourea, cyclopropanecarbonyl chloride | 65% |
2 | Piperazine, K₂CO₃, DMF, 80°C | 72% |
3 | 5-(Chloromethyl)-2,4-dimethylthiazole, T3P, DIPEA | 58% |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .
-
Stability: Stable under inert conditions but susceptible to oxidation at the methylsulfanyl group.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.15–1.25 (m, 4H, cyclopropane), 2.45 (s, 3H, SCH₃), 2.50 (s, 6H, thiazole-CH₃), 3.60–3.80 (m, 8H, piperazine) .
Biological Activity and Mechanism
Kinase Inhibition
The compound exhibits nanomolar inhibitory activity against LRRK2 (Leucine-Rich Repeat Kinase 2), a target implicated in Parkinson’s disease. Docking studies suggest the thiazole and pyrimidine groups form critical hydrogen bonds with the kinase’s ATP-binding pocket .
Table 3: In Vitro Activity Profile
Target | IC₅₀ (nM) | Assay Type |
---|---|---|
LRRK2 | 28 ± 4 | ATP-competitive |
PI3Kγ | 420 ± 60 | Lipid kinase |
JAK2 | >1,000 | Cellular assay |
Pharmacokinetic Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume